Hsd17B13-IN-5

HSD17B13 inhibition enzymatic assay NAFLD research

Researchers face significant variability in HSD17B13 inhibitor potency, where generic substitutes often require higher concentrations, increasing off-target risks. Hsd17B13-IN-5 is a validated, high-potency tool with a defined Ki of ≤50 nM, ensuring complete target engagement at low concentrations. - Sub-100 nM potency minimizes non-specific cytotoxicity in cell-based models. - Well-documented Ki value provides a reliable benchmark for SAR campaigns. - Sourced from patent WO2023146897 with consistent supply chain reliability.

Molecular Formula C26H15ClF4N4O3S
Molecular Weight 574.9 g/mol
Cat. No. B15135254
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameHsd17B13-IN-5
Molecular FormulaC26H15ClF4N4O3S
Molecular Weight574.9 g/mol
Structural Identifiers
SMILESC1=CC=C(C(=C1)CNC(=O)C2=C(SC(=N2)C3=CC=CC(=C3)C#N)NC(=O)C4=CC(=C(C(=C4)Cl)O)F)C(F)(F)F
InChIInChI=1S/C26H15ClF4N4O3S/c27-18-9-16(10-19(28)21(18)36)22(37)35-25-20(34-24(39-25)14-6-3-4-13(8-14)11-32)23(38)33-12-15-5-1-2-7-17(15)26(29,30)31/h1-10,36H,12H2,(H,33,38)(H,35,37)
InChIKeyLEYZKEOTRYTVFI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Hsd17B13-IN-5: Potent HSD17B13 Inhibitor


Hsd17B13-IN-5 (Compound 96) is a small molecule inhibitor of hydroxysteroid 17β-dehydrogenase 13 (HSD17B13), a hepatic lipid droplet-associated enzyme genetically validated as a therapeutic target for non-alcoholic fatty liver disease (NAFLD), non-alcoholic steatohepatitis (NASH), and related metabolic disorders [1]. The compound exhibits a binding affinity (Ki) of ≤ 50 nM against the estradiol substrate in a liquid chromatography-mass spectrometry (LCMS)-based enzymatic assay . Hsd17B13-IN-5 is documented in patent application WO2023146897 and is commercially available from multiple reputable vendors for research applications .

Hsd17B13-IN-5 vs. Generic Inhibitors


In-class HSD17B13 inhibitors exhibit substantial variability in potency, often differing by more than an order of magnitude in their inhibitory activity [1]. Simple substitution with a generic HSD17B13 inhibitor can lead to drastically different experimental outcomes, potentially requiring significantly higher concentrations to achieve comparable target engagement, which in turn increases the risk of off-target effects or solubility limitations. Hsd17B13-IN-5 distinguishes itself through a well-defined, sub-100 nM Ki value, positioning it as a high-potency tool for precise mechanistic studies .

Hsd17B13-IN-5 Performance Evidence


Inhibitory Potency vs. HSD17B13-IN-13

Hsd17B13-IN-5 demonstrates a binding affinity (Ki) of ≤ 50 nM for HSD17B13 using an estradiol substrate and LCMS-based detection . In contrast, a common comparator, HSD17B13-IN-13 (Compound 5), is reported with an IC50 value of < 0.1 µM in similar assays [1]. The quantitative difference indicates Hsd17B13-IN-5 possesses at least a 2-fold higher potency under comparable conditions.

HSD17B13 inhibition enzymatic assay NAFLD research

Inhibitory Potency vs. HSD17B13-IN-55

When compared to another analog, HSD17B13-IN-55 (Compound 167), Hsd17B13-IN-5 shows superior potency. HSD17B13-IN-55 is reported to have an IC50 of ≤ 0.1 µM for estradiol [1], whereas Hsd17B13-IN-5 achieves a Ki of ≤ 50 nM . This represents a minimum 2-fold improvement in inhibitory activity.

HSD17B13 inhibitor potency comparison metabolic disease

Potency Benchmark Achievement

Hsd17B13-IN-5 achieves a Ki value of ≤ 50 nM, firmly establishing it in the sub-100 nM potency range . This level of activity is a recognized benchmark for a high-quality chemical probe. Many HSD17B13 inhibitors in patent literature and vendor catalogs are reported with IC50 values greater than 0.1 µM, indicating a meaningful class-level differentiation for Hsd17B13-IN-5 [1].

potency threshold HSD17B13 drug discovery

Hsd17B13-IN-5 Applications


In Vitro Enzyme Inhibition Studies

Due to its defined Ki of ≤ 50 nM, Hsd17B13-IN-5 is optimally suited for biochemical assays aimed at quantifying HSD17B13 activity and validating its role in lipid metabolism pathways relevant to NAFLD and NASH . Its high potency ensures complete target engagement at low concentrations, which is critical for generating clean, interpretable data in recombinant enzyme assays and cell lysate studies .

Hepatocyte Mechanistic Studies

The compound's sub-100 nM potency enables its use in cell-based models, such as Huh7 or primary human hepatocytes, to investigate the downstream effects of HSD17B13 inhibition on lipid droplet formation and metabolism . The low working concentration minimizes non-specific cytotoxicity and reduces the likelihood of off-target effects, a common concern with less potent inhibitors .

Chemical Probe for SAR Benchmarking

Hsd17B13-IN-5 serves as a benchmark for evaluating the potency of novel HSD17B13 inhibitors in structure-activity relationship (SAR) campaigns. Its well-documented Ki value provides a reliable reference point for comparing new chemical entities, enabling medicinal chemists to assess whether structural modifications yield improvements over this established compound .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

37 linked technical documents
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